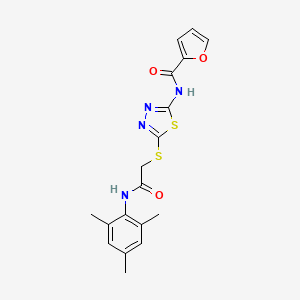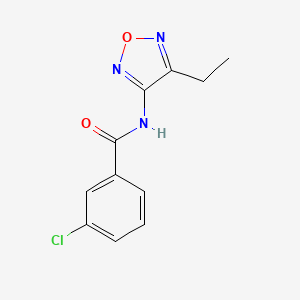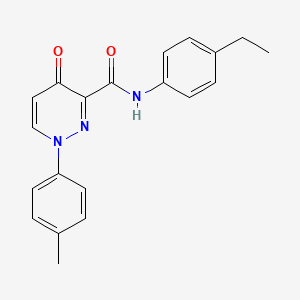![molecular formula C15H11ClFN5O3S3 B11378954 5-chloranyl-2-[(2-fluorophenyl)methylsulfonyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide](/img/structure/B11378954.png)
5-chloranyl-2-[(2-fluorophenyl)methylsulfonyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the sulfonyl group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride.
Attachment of the thiadiazole moiety: This step involves the reaction of the pyrimidine core with a thiadiazole derivative.
Final functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing moiety.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation products: Sulfoxides and sulfones.
Reduction products: Sulfides.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide has several research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Pharmaceuticals: The compound is explored for drug development due to its unique structural features.
Material Science: It is investigated for its potential use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its therapeutic effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylsulfanyl-pyrimidin-4-ol
- (5-Chloro-2-fluorophenyl)(2-methyl-1-piperidinyl)methanone
Uniqueness
- Structural Features : The presence of both sulfonyl and thiadiazole groups makes it unique compared to other pyrimidine derivatives.
- Biological Activity : Its potential therapeutic effects in various diseases set it apart from similar compounds.
Properties
Molecular Formula |
C15H11ClFN5O3S3 |
|---|---|
Molecular Weight |
459.9 g/mol |
IUPAC Name |
5-chloro-2-[(2-fluorophenyl)methylsulfonyl]-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H11ClFN5O3S3/c1-26-15-22-21-13(27-15)20-12(23)11-9(16)6-18-14(19-11)28(24,25)7-8-4-2-3-5-10(8)17/h2-6H,7H2,1H3,(H,20,21,23) |
InChI Key |
SPGSGJRWIYOHPP-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-fluorophenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B11378873.png)
![2-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11378882.png)

![5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(4-methoxyphenyl)pyrimidine-4-carboxamide](/img/structure/B11378891.png)

![3-ethoxy-N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11378916.png)
![N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B11378923.png)
![2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-4,6-dimethylpyridine-3-carboxamide](/img/structure/B11378925.png)

![N-(4-ethoxyphenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11378932.png)
![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11378933.png)

![6-(4-Bromophenyl)-2-(pentan-3-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11378942.png)
![2-(4-Chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11378944.png)
